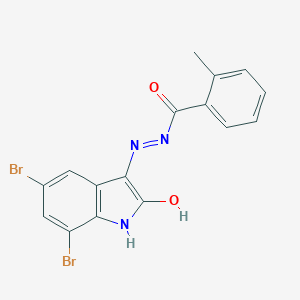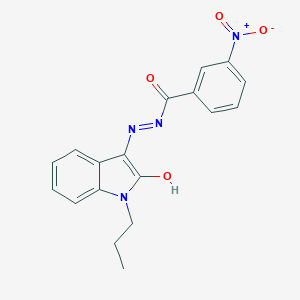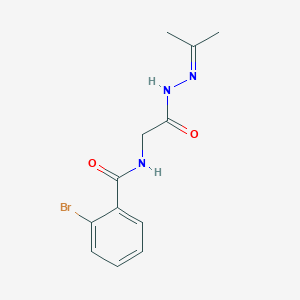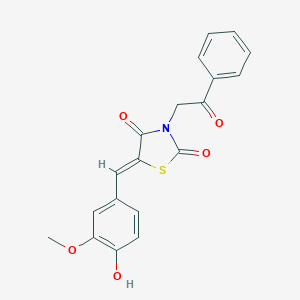
(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide, commonly known as DBIMB, is a novel organic compound with potential applications in scientific research. DBIMB is a synthetic derivative of indolin-2-one, which is a biologically active molecule known for its anti-inflammatory, antitumor, and antibacterial properties.
Applications De Recherche Scientifique
Comprehensive Analysis of Scientific Research Applications of N-[(5,7-Dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide
Cancer Treatment: Indole derivatives, such as N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide, have been extensively studied for their potential in treating various types of cancer. These compounds can interfere with cell proliferation and induce apoptosis in cancer cells. Their ability to modulate key signaling pathways and affect the cell cycle makes them valuable in the development of new anticancer therapies .
Antimicrobial Activity: The indole core of the compound contributes to its antimicrobial properties. Research has shown that indole derivatives can be effective against a range of microbes, including bacteria and fungi. This is particularly important in the era of increasing antibiotic resistance, as new compounds are needed to combat resistant strains .
Anti-inflammatory Properties: Indole derivatives are known to exhibit anti-inflammatory activities. They can modulate the body’s inflammatory response, making them potential candidates for the treatment of chronic inflammatory diseases. Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and the modulation of immune cell function .
Neuroprotective Effects: These compounds have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. They may protect neurons from oxidative stress and apoptosis, and their ability to cross the blood-brain barrier makes them suitable for targeting central nervous system disorders .
Antiviral Applications: Indole derivatives have been identified as potent antiviral agents. They can inhibit the replication of various viruses, including influenza and HIV. The development of indole-based antiviral drugs is a growing field, with the potential to provide new treatments for viral infections .
Antidiabetic Effects: Research suggests that indole derivatives can influence glucose metabolism, which is beneficial for managing diabetes. They may improve insulin sensitivity and promote glucose uptake in cells, offering a novel approach to diabetes treatment .
Antioxidant Properties: The indole moiety is associated with antioxidant properties, which are important for protecting the body from oxidative damage. This can have implications for aging and diseases caused by oxidative stress, such as cardiovascular diseases .
Chemical Synthesis and Drug Design: Indole derivatives are pivotal in the synthesis of complex organic molecules and drug design. Their versatility allows chemists to create a wide array of biologically active compounds, expanding the possibilities for new drug development .
Propriétés
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O2/c1-8-4-2-3-5-10(8)15(22)21-20-14-11-6-9(17)7-12(18)13(11)19-16(14)23/h2-7,19,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIDXSFTPXBRNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)



![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
